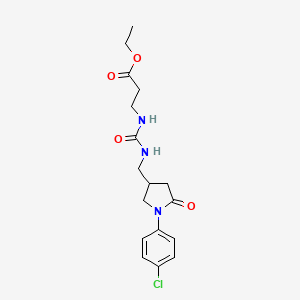![molecular formula C15H21N3O B2859565 N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide CAS No. 1385304-63-1](/img/structure/B2859565.png)
N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide” is a chemical compound. It is also known as 2-Cyano-N-(2-methylphenyl)acetamide . The compound has a linear formula of C10H10N2O .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, the reaction of N-methyl and/or N-phenyl cyano acetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate gave the corresponding 1-methyl and 1-phenyl-pyridines derivatives .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 149.1897 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has shown that these compounds undergo complex metabolic activation pathways leading to potentially carcinogenic products. Studies comparing the metabolism of these herbicides in rat and human liver microsomes have identified key metabolic intermediates and cytochrome P450 isoforms involved in their bioactivation, providing insight into their potential human health impacts (Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis
In the synthesis of drug intermediates, such as N-(2-hydroxyphenyl)acetamide, chemoselective acetylation has been optimized using immobilized lipase, showcasing the role of enzymatic catalysis in enhancing reaction specificity and efficiency. This approach highlights the significance of selective acetylation methods in the development of pharmaceuticals (Magadum & Yadav, 2018).
Degradation of Acetochlor
The degradation pathway of acetochlor, a widely used herbicide, involves N-deethoxymethylation as a key step. Research on Rhodococcus sp. strain T3-1 has elucidated the enzymatic components responsible for this process, shedding light on potential bioremediation strategies for chloroacetamide herbicide contamination (Wang et al., 2015).
Synthesis and Antimicrobial Activity of Schiff Bases
The synthesis of Schiff bases from 2-amino-4-(4-acetamido phenyl)thiophene-3-carboxamide demonstrates the chemical versatility of acetamide derivatives in generating compounds with potential antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents amid growing concerns over drug resistance (Arora et al., 2012).
Propiedades
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-18(5-2)11-15(19)17-14(10-16)13-9-7-6-8-12(13)3/h6-9,14H,4-5,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSJSRMGRQVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC(C#N)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethoxyethyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2859485.png)




![N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859495.png)
![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2859499.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)

![1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2859504.png)

